REACTION_CXSMILES
|
[C:1]1([C@H:7]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[CH2:10][CH2:9][NH:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N1C=CC=CC=1.[Cl:23][C:24]([Cl:34])([O:26][C:27](=[O:33])[O:28][C:29]([Cl:32])([Cl:31])[Cl:30])[Cl:25]>C1(C)C=CC=CC=1.C(Cl)Cl.CO>[Cl:23][C:24]([Cl:25])([O:26][C:27](=[O:33])[O:28][C:29]([Cl:32])([Cl:30])[Cl:31])[Cl:34].[C:1]1([C@@:7]2([C:24]([Cl:23])=[O:26])[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[CH2:10][CH2:9][NH:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:4.5|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[C@@H]1NCCC2=CC=CC=C12
|
Name
|
|
Quantity
|
3.26 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[C@@H]1NCCC2=CC=CC=C12
|
Name
|
CH2Cl2 MeOH
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 (± 10) °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reactor is placed in an ice-water cooling bath
|
Type
|
DISSOLUTION
|
Details
|
is dissolved
|
Type
|
TEMPERATURE
|
Details
|
After cooling down to room temperature
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
CUSTOM
|
Details
|
the cooling bath is removed
|
Type
|
CUSTOM
|
Details
|
the reactor is submerged in an oil bath
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
is heated at 70-80° C., in a mean time thick yellow solid
|
Type
|
DISSOLUTION
|
Details
|
slowly dissolves
|
Type
|
CUSTOM
|
Details
|
Since reaction temperature
|
Type
|
CUSTOM
|
Details
|
reaches 50° C.
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction the mixture
|
Type
|
TEMPERATURE
|
Details
|
is cooled down to room temperature (20-24° C.)
|
Type
|
FILTRATION
|
Details
|
filtered through celit
|
Type
|
CUSTOM
|
Details
|
to remove
|
Type
|
CUSTOM
|
Details
|
precipitated pyridinium hydrochloride
|
Type
|
WASH
|
Details
|
Celit layer is washed with toluene (20 mL)
|
Type
|
CUSTOM
|
Details
|
Toluene (145 mL) is removed under reduced pressure (0.1-0.15 mmHg) from the post-reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
while heating the condensing flask in a water bath at 60-65° C
|
Type
|
DISSOLUTION
|
Details
|
The oily residue is dissolved in heptan (200 mL)
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
FILTRATION
|
Details
|
the hot solution is filtered through celit (20 g)
|
Type
|
WASH
|
Details
|
washed with heptan before filtration
|
Type
|
WASH
|
Details
|
The celit layer is washed with hot heptan (2×50 mL)
|
Type
|
FILTRATION
|
Details
|
after filtration
|
Type
|
CUSTOM
|
Details
|
The excess of solvent (170 mL) is removed under reduced pressure
|
Type
|
FILTRATION
|
Details
|
Crystalline, colorless solid is filtered off
|
Type
|
WASH
|
Details
|
washed with heptan (2×15 mL)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 36.63 mmol | |
AMOUNT: MASS | 10.87 g |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)[C@@]1(NCCC2=CC=CC=C12)C(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([C@H:7]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[CH2:10][CH2:9][NH:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N1C=CC=CC=1.[Cl:23][C:24]([Cl:34])([O:26][C:27](=[O:33])[O:28][C:29]([Cl:32])([Cl:31])[Cl:30])[Cl:25]>C1(C)C=CC=CC=1.C(Cl)Cl.CO>[Cl:23][C:24]([Cl:25])([O:26][C:27](=[O:33])[O:28][C:29]([Cl:32])([Cl:30])[Cl:31])[Cl:34].[C:1]1([C@@:7]2([C:24]([Cl:23])=[O:26])[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[CH2:10][CH2:9][NH:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:4.5|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[C@@H]1NCCC2=CC=CC=C12
|
Name
|
|
Quantity
|
3.26 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[C@@H]1NCCC2=CC=CC=C12
|
Name
|
CH2Cl2 MeOH
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 (± 10) °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reactor is placed in an ice-water cooling bath
|
Type
|
DISSOLUTION
|
Details
|
is dissolved
|
Type
|
TEMPERATURE
|
Details
|
After cooling down to room temperature
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
CUSTOM
|
Details
|
the cooling bath is removed
|
Type
|
CUSTOM
|
Details
|
the reactor is submerged in an oil bath
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
is heated at 70-80° C., in a mean time thick yellow solid
|
Type
|
DISSOLUTION
|
Details
|
slowly dissolves
|
Type
|
CUSTOM
|
Details
|
Since reaction temperature
|
Type
|
CUSTOM
|
Details
|
reaches 50° C.
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction the mixture
|
Type
|
TEMPERATURE
|
Details
|
is cooled down to room temperature (20-24° C.)
|
Type
|
FILTRATION
|
Details
|
filtered through celit
|
Type
|
CUSTOM
|
Details
|
to remove
|
Type
|
CUSTOM
|
Details
|
precipitated pyridinium hydrochloride
|
Type
|
WASH
|
Details
|
Celit layer is washed with toluene (20 mL)
|
Type
|
CUSTOM
|
Details
|
Toluene (145 mL) is removed under reduced pressure (0.1-0.15 mmHg) from the post-reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
while heating the condensing flask in a water bath at 60-65° C
|
Type
|
DISSOLUTION
|
Details
|
The oily residue is dissolved in heptan (200 mL)
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
FILTRATION
|
Details
|
the hot solution is filtered through celit (20 g)
|
Type
|
WASH
|
Details
|
washed with heptan before filtration
|
Type
|
WASH
|
Details
|
The celit layer is washed with hot heptan (2×50 mL)
|
Type
|
FILTRATION
|
Details
|
after filtration
|
Type
|
CUSTOM
|
Details
|
The excess of solvent (170 mL) is removed under reduced pressure
|
Type
|
FILTRATION
|
Details
|
Crystalline, colorless solid is filtered off
|
Type
|
WASH
|
Details
|
washed with heptan (2×15 mL)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 36.63 mmol | |
AMOUNT: MASS | 10.87 g |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)[C@@]1(NCCC2=CC=CC=C12)C(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |